7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane 7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827736
InChI: InChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC17827736

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

7,7,9-Trimethyl-1-oxa-4-azaspiro[4.5]decane -

Specification

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
IUPAC Name 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane
Standard InChI InChI=1S/C11H21NO/c1-9-6-10(2,3)8-11(7-9)12-4-5-13-11/h9,12H,4-8H2,1-3H3
Standard InChI Key DOLSJYJRYIFSKS-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC2(C1)NCCO2)(C)C

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane, defines its spirocyclic architecture:

  • Spiro[4.5] backbone: A bicyclic system comprising a 4-membered oxolane ring (oxygen at position 1) and a 5-membered azacyclohexane ring (nitrogen at position 4) .

  • Substituents: Three methyl groups at carbons 7, 7, and 9, introducing steric bulk and influencing conformational dynamics.

Molecular Data

PropertyValue
Molecular formulaC₁₂H₂₁NO
Molecular weight195.30 g/mol
Key functional groupsEther (oxa), amine (aza)
Ring systemSpiro[4.5] (4- and 5-membered)

The spiro junction at carbon 1 creates a rigid, non-planar structure, which may enhance binding specificity in biological systems .

Synthetic Strategies and Optimization

Synthesis of 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane leverages methodologies developed for analogous spiro compounds, particularly those involving cyclization of amino alcohols with ketones .

Pathway 1: Amino Alcohol-Piperidone Condensation

Adapted from US3481942A , the synthesis involves:

  • Starting materials:

    • N-Substituted piperidone (e.g., 1,3-dimethyl-4-piperidone)

    • α-Aminoalkyl methanol derivative (e.g., 2-amino-2-methylpropanol)

  • Reaction conditions:

    • Solvent: Toluene or benzene

    • Catalyst: Methanesulfonic acid (0.5–1.0 mol%)

    • Temperature: Reflux (110–120°C)

    • Duration: 4–6 hours (with azeotropic water removal) .

Mechanism: Acid-catalyzed nucleophilic attack of the amino alcohol’s hydroxyl group on the piperidone’s carbonyl carbon, followed by cyclodehydration to form the spiro system .

Pathway 2: Oxidative Cyclization

Inspired by PMC6429447 , copper-catalyzed oxidative cyclization of preformed amides could be modified for this compound:

  • Intermediate: N-(Hydroxyalkyl)piperidone amide

  • Oxidant: Bis(acetoxy)iodobenzene (PhI(OAc)₂)

  • Catalyst: Cu(CH₃CN)₄ClO₄ (5 mol%)

  • Yield: ~70% (estimated for analogous systems) .

Challenges and Solutions

  • Regioselectivity: Competing ring sizes (e.g., 4- vs. 5-membered rings) are mitigated by steric guidance from methyl groups .

  • Byproducts: Dimethylated analogs may form; column chromatography (silica gel, hexane/EtOAc) achieves separation .

Physicochemical Properties

Data extrapolated from structurally related spiro compounds :

PropertyValue/Description
Melting point98–102°C (estimated)
Solubility- Organic solvents: High (CH₂Cl₂, EtOAc)
- Aqueous: Low (logP ≈ 2.5)
StabilityStable under inert conditions; sensitive to strong acids/bases

The methyl groups enhance lipophilicity, suggesting potential blood-brain barrier permeability .

Comparative Analysis with Related Compounds

CompoundStructureBioactivity
3,8-Dimethyl-2-phenyl-1-oxa-4,8-diazaspiro[4.5]decane Phenyl substituent at C2Anoretic, antidepressant
9-Oxa-2-thia-6-azaspiro[4.5]decaneSulfur at C2, nitrogen at C6Enzyme inhibition
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Dienone backboneAntitumor (IC₅₀ ≈ 5 μM)

The absence of a phenyl group in 7,7,9-trimethyl-1-oxa-4-azaspiro[4.5]decane may reduce CNS activity but improve metabolic stability .

Future Directions

  • Synthetic optimization: High-throughput screening of catalysts (e.g., Rh₂(OAc)₄) to improve cyclization yields.

  • Biological profiling: In vitro assays for receptor binding (e.g., serotonin/norepinephrine transporters) .

  • Derivatization: Introducing polar groups (e.g., hydroxyl) to modulate solubility .

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